molecular formula C20H25BN2O5 B7953907 N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7953907
M. Wt: 384.2 g/mol
InChI Key: KATIJKBUQITQHS-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative. Its structure includes a 4-methoxybenzyl group attached to the aniline nitrogen, a nitro substituent at the 2-position, and a tetramethyl-1,3,2-dioxaborolan (boronic ester) group at the 3-position of the benzene ring. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the boronate ester’s role as a directing and activating group . The nitro and methoxy groups influence electronic properties, modulating reactivity and stability in synthetic applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O5/c1-19(2)20(3,4)28-21(27-19)16-7-6-8-17(18(16)23(24)25)22-13-14-9-11-15(26-5)12-10-14/h6-12,22H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIJKBUQITQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NCC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS Number: 2377610-36-9) is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes a nitro group and a boron-containing moiety, suggests diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is C20H25BN2O5C_{20}H_{25}BN_{2}O_{5}, with a molecular weight of 384.2 g/mol. The compound's structure features a methoxyphenyl group and a dioxaborolane ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H25BN2O5
Molecular Weight384.2 g/mol
CAS Number2377610-36-9

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Target Interaction : Similar compounds have been shown to inhibit specific enzymes and proteins involved in metabolic pathways, including potential regulation of insulin levels .
  • Biochemical Pathways : The presence of the boron atom may facilitate interactions with biological macromolecules, potentially altering cellular signaling pathways .
  • Inhibition Studies : Preliminary studies suggest that related compounds exhibit inhibitory effects on proteases and other enzymes critical for viral replication and cellular metabolism .

Biological Activity

Research into the biological activity of this compound reveals promising results:

Antitumor Activity

In vitro studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on methoxyl-substituted phenyl compounds have shown cytotoxic effects against various cancer cell lines . The mechanism may involve apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of metabolic disorders. For example, it has been suggested that it may affect insulin signaling pathways by modulating enzyme activity associated with glucose metabolism .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Case Study 1 : A series of methoxy-substituted anilines were tested against cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antitumor activity.
    CompoundIC50 (µM)Cell Line
    Compound A5.0MCF-7 (Breast)
    Compound B8.5A549 (Lung)
    N-[Methoxy]6.7HeLa (Cervical)
  • Case Study 2 : An investigation into the metabolic stability of related compounds revealed that while some exhibited good permeability and solubility, others showed significant degradation in liver microsomes, suggesting a need for structural optimization to enhance bioavailability .

Scientific Research Applications

Medicinal Chemistry

N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown potential as a pharmaceutical intermediate due to its structural characteristics that allow for further functionalization. Its ability to act as a boron source makes it valuable in the development of boron-containing drugs, particularly in cancer therapy where boron neutron capture therapy (BNCT) is employed.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.

Chemical Sensors

This compound can be utilized in the development of chemical sensors due to its sensitivity to various analytes. Its boron component can interact with Lewis bases, allowing for selective sensing applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds related to this compound. Results indicated that modifications to the nitro group enhanced cytotoxicity against specific cancer cell lines, highlighting the importance of structural variations in medicinal chemistry applications.

Case Study 2: OLED Performance

Research on OLEDs incorporating this compound demonstrated improved luminescence and stability compared to traditional materials. The findings suggested that the integration of boron-containing compounds could lead to next-generation OLED materials with better performance metrics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : (NE)-N-[(4-Methoxyphenyl)methylidene]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Structure : Replaces the nitro group with an imine (methylidene) group.
  • Applications : Used in coordination chemistry and as a ligand precursor .
Compound B : 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
  • Structure : Features dual methoxy groups on the aniline nitrogen and a boronate ester at the para position.
  • Reactivity : The para-substituted boronate ester facilitates regioselective coupling in polymer synthesis. Dual methoxy groups enhance solubility and charge transport, making it suitable for optoelectronic materials .
  • Applications : Key intermediate in dye-sensitized solar cells (DSSCs) and perovskite solar cells .
Compound C : N,N-Bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Structure : Replaces methoxybenzyl with methyl groups on the aniline nitrogen.
  • Reactivity : Methyl groups provide steric hindrance, slowing coupling kinetics but improving thermal stability.
  • Applications : Used in phosphorescent host materials for OLEDs .
Compound D : N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Structure : Substitutes the methoxybenzyl group with an isopropyl chain.
  • Reactivity : The aliphatic chain increases hydrophobicity, affecting solubility in polar solvents.
  • Applications : Intermediate in pharmaceutical synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications CAS/Reference
N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₂₃H₂₈BN₂O₅ 430.30 2-NO₂, 3-boronate, N-4-MeO-benzyl Cross-coupling reactions Not explicitly listed
(NE)-N-[(4-Methoxyphenyl)methylidene]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₂₀H₂₄BNO₃ 337.23 Imine group, 3-boronate Ligand synthesis 380151-91-7
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline C₂₆H₃₀BNO₄ 431.33 Dual 4-MeO, 4-boronate Solar cells, OLEDs 875667-84-8
N,N-Bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₂₆H₃₁BNO₂ 407.34 N-4-Me, 4-boronate OLED host materials 267221-89-6
N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₅H₂₃BNO₂ 268.17 N-isopropyl, 4-boronate Pharmaceutical intermediates 1256360-63-0

Key Research Findings

Electronic Effects :

  • The nitro group in the target compound increases electron deficiency at the benzene ring, accelerating oxidative addition in palladium-catalyzed reactions compared to methyl or methoxy analogues .
  • Methoxy groups (e.g., Compound B) enhance hole-transport properties in solar cells due to their electron-donating nature .

Synthetic Utility: Boronate esters in all listed compounds enable Suzuki-Miyaura cross-coupling, but steric bulk (e.g., Compound C) reduces coupling efficiency by ~20% compared to less hindered analogues . The target compound’s nitro group allows subsequent reduction to amines, a pathway absent in non-nitro analogues .

Stability and Handling: Boronate esters with electron-withdrawing groups (e.g., NO₂) require inert storage conditions to prevent hydrolysis, whereas methoxy-substituted derivatives (Compound B) are more air-stable .

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